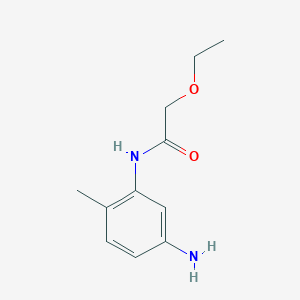

N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide

Description

N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide is a substituted acetamide derivative characterized by an ethoxyacetamide group attached to a phenyl ring with amino (–NH₂) and methyl (–CH₃) substituents at positions 5 and 2, respectively. The ethoxy group may influence solubility and metabolic stability compared to other derivatives.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-9(12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHIZPJBWQTBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide typically involves the reaction of 5-amino-2-methylbenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of ammonia or an amine under controlled conditions.

Industrial Production Methods: Industrial production of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.

Substitution: It can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s potential biological activities suggest its use in the development of new therapeutic agents. It may serve as a lead compound for the synthesis of drugs targeting specific diseases.

Industry: In the industrial sector, N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and available data for N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide and its analogs:

*Inference based on DF 203 (), where CYP1A1-mediated metabolism was critical for antitumor activity.

Key Differences and Implications

Substituent Effects on Bioactivity: Ethoxy vs. Halogenation: The chloro substituent in N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide may increase electrophilicity, affecting target binding or toxicity . Phenoxy vs. Cyano Groups: Phenoxy derivatives (e.g., 2,4-dimethylphenoxy) introduce bulkiness, which could hinder enzyme binding, whereas cyano (–CN) groups may enhance hydrogen bonding .

Inhibition of CYP1A1 by metabolites (e.g., 6-OH 203) suggests a mechanism for selective antitumor effects . The absence of CYP1A1 induction in resistant cell lines (e.g., MDA-MB-435) underscores the importance of enzyme expression in compound efficacy .

Safety Profiles: N-(5-Amino-2,4-dimethylphenyl)acetamide has documented safety data (GHS), including first-aid measures for inhalation exposure . Ethoxyacetamide derivatives may require similar precautions due to structural similarities.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in various fields.

Chemical Structure and Synthesis

N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide features an amino group, a methyl group on the phenyl ring, and an ethoxyacetamide functional group. The synthesis typically involves the reaction of 5-amino-2-methylphenol with ethyl 2-bromoacetate under basic conditions, leading to the formation of the desired product through nucleophilic substitution. The reaction is usually conducted in solvents such as ethanol or methanol and may require reflux conditions for several hours to ensure complete conversion.

The biological activity of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, influencing various cellular signaling pathways. This interaction can lead to significant therapeutic effects, which are under investigation in multiple studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide. It has been evaluated against various microbial strains, showing promising inhibitory effects. For instance, research indicates that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Another critical area of research involves the anticancer properties of this compound. Preliminary studies have shown that N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several case studies have documented the effects and applications of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide:

- Antimicrobial Efficacy :

- A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use in treating infections caused by these pathogens.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

- Anticancer Activity :

- Research involving human breast cancer cell lines revealed that treatment with N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

- Mechanistic Insights :

- Investigations into the compound's mechanism revealed that it may activate caspase pathways leading to apoptosis in cancer cells, highlighting its role as a biochemical probe for studying cell death mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.